

Application Notes and Protocols: Orthogonal Deprotection Strategies with iso-Boc-His(Dnp)-OH

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Compound of Interest

Compound Name: *iso-Boc-His(Dnp)-OH*

Cat. No.: *B13082370*

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This document provides detailed application notes and protocols for the use of α -tert-butyloxycarbonyl-Nim-2,4-dinitrophenyl-L-histidine, commonly referred to as **iso-Boc-His(Dnp)-OH**, in orthogonal deprotection strategies. This specialized amino acid derivative is a valuable tool in solid-phase peptide synthesis (SPPS), particularly when selective deprotection of the histidine side chain is required independently of the N-terminal protecting group.

Introduction to Orthogonal Protection

In peptide synthesis, orthogonal protecting groups are essential for the selective removal of one type of protecting group in the presence of others. The combination of the acid-labile Boc group for the α -amino function and the thiolysis-labile Dnp group for the imidazole side chain of histidine provides a robust orthogonal system.^{[1][2][3][4]} This allows for mid-synthesis modifications of the histidine side chain or the synthesis of complex peptides where different protection schemes are necessary.

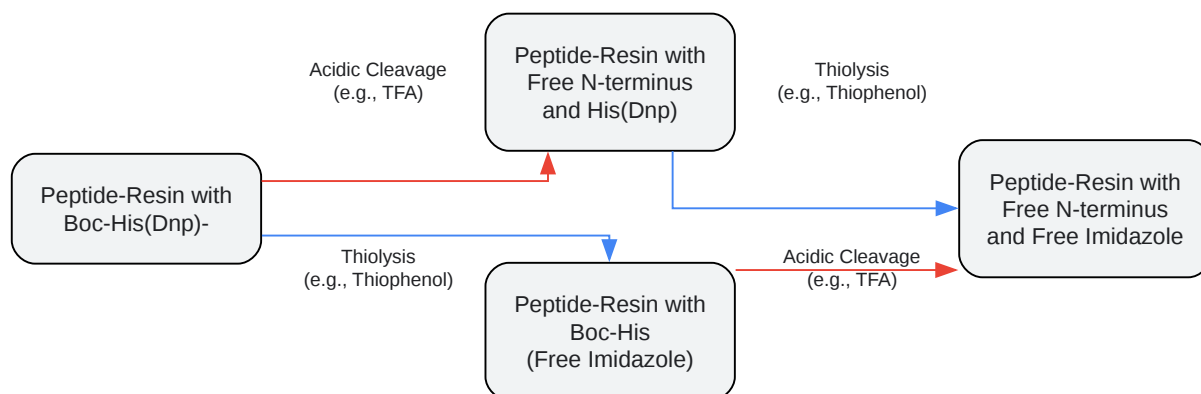
The Dnp group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid), while the Boc group is stable to the nucleophilic conditions required for Dnp group removal (e.g., thiophenol).^{[5][6]}

Chemical Properties of iso-Boc-His(Dnp)-OH

Property	Value	Reference
Synonym	N α -Boc-N(im)-2,4-dinitrophenyl-L-histidine	[7]
CAS Number	25024-53-7	[7][8][9][10][11]
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₈	[7][9]
Molecular Weight	421.36 g/mol	[7][9]
Appearance	Yellow solid	[8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.	[8]
Storage	15-25°C	

Orthogonal Deprotection Strategy

The core of the orthogonal strategy using **iso-Boc-His(Dnp)-OH** lies in the differential cleavage conditions for the Boc and Dnp protecting groups. This allows for two distinct deprotection pathways that can be selectively employed.



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Caption: Orthogonal deprotection of Boc and Dnp groups.

Experimental Protocols

Protocol 1: Selective N-terminal Boc Group Deprotection

This protocol describes the removal of the N-terminal Boc group while leaving the Dnp protecting group on the histidine side chain intact.

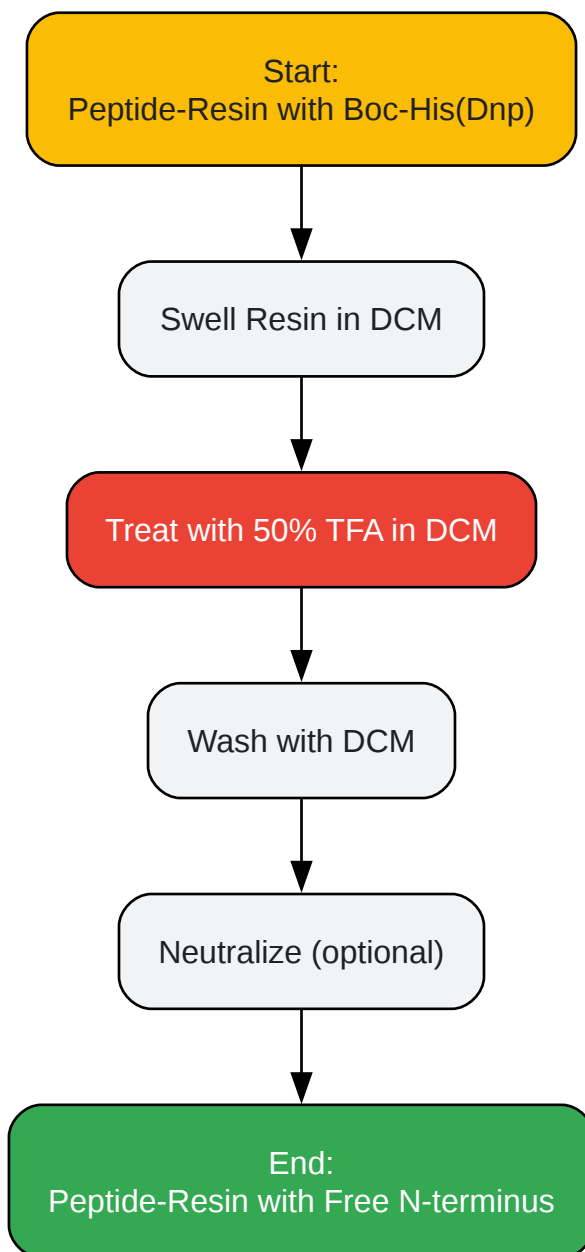
Materials:

- Peptide-resin containing Boc-His(Dnp)-OH
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Scavengers (e.g., anisole, thioanisole) (optional)[[12](#)]
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Swell the peptide-resin in DCM for 30 minutes.
- Drain the DCM.
- Prepare the deprotection solution: 50% TFA in DCM (v/v). If the peptide contains other sensitive residues, scavengers can be added.
- Add the deprotection solution to the resin and shake for 30 minutes at room temperature.[[12](#)]
- Drain the deprotection solution.
- Wash the resin thoroughly with DCM (3 times), followed by a neutralization step if required for subsequent couplings (e.g., with a solution of diisopropylethylamine in DCM).

- Proceed with the next coupling step or further modifications.



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Caption: Workflow for selective Boc group deprotection.

Protocol 2: Selective Histidine Side Chain Dnp Group Deprotection

This protocol outlines the removal of the Dnp group from the histidine imidazole side chain, leaving the N-terminal Boc group intact.[\[3\]](#)

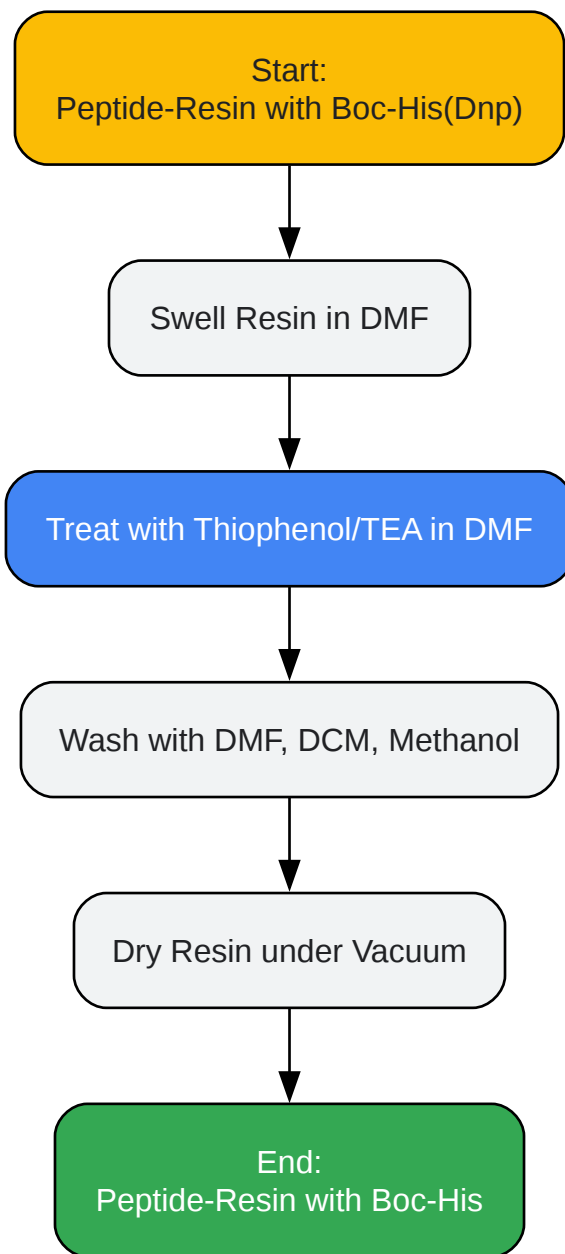
Materials:

- Peptide-resin containing Boc-His(Dnp)-OH
- Dimethylformamide (DMF)
- Thiophenol
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Swell the peptide-resin in DMF for 30 minutes.
- Drain the DMF.
- Prepare the deprotection solution: a mixture of DMF, thiophenol, and TEA. A common ratio is 10 mL of DMF, 2 mL of thiophenol, and 2 mL of TEA per gram of resin.[\[3\]](#)
- Add the deprotection solution to the resin and shake for 90 minutes at room temperature.[\[3\]](#)
The solution will typically turn a deep yellow or orange color due to the cleaved Dnp byproducts.[\[6\]](#)
- Drain the deprotection solution.
- Wash the resin thoroughly with DMF (3 times), followed by DCM (2 times) and Methanol (2 times).[\[3\]](#)
- Dry the resin under vacuum.[\[3\]](#)

Note: An alternative, though potentially less common, method for Dnp removal involves treatment with 20% piperidine in DMF, the standard condition for Fmoc-deprotection.^[1] This should be considered if planning a combined Boc/Fmoc strategy.



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